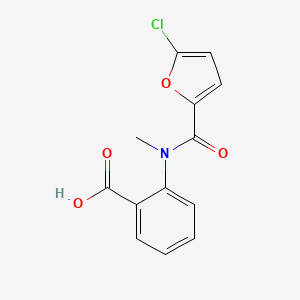

2-(N-methyl5-chlorofuran-2-amido)benzoic acid

Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid is deduced as $$ \text{C}{13}\text{H}{10}\text{ClNO}_4 $$, with a calculated molecular weight of 279.53 g/mol. This determination derives from structural analogs, such as its brominated counterpart (2-(N-methyl-5-bromofuran-2-amido)benzoic acid), where bromine substitution with chlorine adjusts the molecular weight by approximately 44.46 g/mol. The compound features three primary functional groups:

- Benzoic acid moiety : A benzene ring substituted with a carboxylic acid group at the 1-position.

- Amide linkage : Connects the benzoic acid to the furan ring via a carbonyl group, with a methyl group attached to the nitrogen atom.

- 5-Chlorofuran ring : A five-membered oxygen-containing heterocycle with a chlorine atom at the 5-position.

The SMILES notation $$ \text{CN(C1=CC=CC(=C1)C(=O)O)C(=O)C2=CC=C(O2)Cl} $$ clarifies the connectivity: the methyl group resides on the amide nitrogen, while the chlorine occupies the furan’s 5-position. Spectroscopic characterization, though not directly reported for this compound, would likely reveal distinct signals in $$ ^1\text{H NMR} $$ for the aromatic protons (6.5–8.0 ppm), the methyl group on nitrogen (~3.0 ppm), and the carboxylic acid proton (~12.0 ppm). Infrared spectroscopy would show stretches for the carbonyl groups (~1680 cm$$^{-1}$$ for the amide, ~1700 cm$$^{-1}$$ for the carboxylic acid) and the furan C-O-C bond (~1250 cm$$^{-1}$$).

Crystallographic Studies and Conformational Dynamics

No crystallographic data for 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid are currently available. However, studies on related benzoic acid derivatives provide methodological frameworks. For example, X-ray diffraction analyses of substituted benzoic acid hydrazides reveal planar arrangements of the aromatic and amide groups, stabilized by intramolecular hydrogen bonds. Applied to this compound, such techniques would elucidate:

- Torsional angles : Between the benzoic acid and furan rings, influenced by steric effects from the methyl group.

- Hydrogen-bonding networks : Potential interactions between the carboxylic acid proton and the furan oxygen or amide carbonyl.

- Packing motifs : Likely dominated by π-π stacking of aromatic rings and halogen-mediated interactions due to the chlorine atom.

Molecular dynamics simulations predict moderate conformational flexibility, with the amide linkage allowing rotation between the benzoic acid and furan units. The methyl group on nitrogen may restrict this motion, favoring a cis or trans amide configuration depending on solvent polarity.

Comparative Structural Analysis with Substituted Benzoic Acid Derivatives

The structural uniqueness of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid becomes evident when compared to related compounds (Table 1).

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key observations include:

- Halogen effects : The chlorine atom in 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid reduces molecular weight compared to its brominated analog while maintaining similar reactivity patterns.

- Functional group interplay : The amide linkage differentiates it from FDCA, which lacks nitrogen-containing groups but shares furan-based aromaticity.

- Substituent positioning : Unlike 2-amino-5-chloro-3-methylbenzoic acid, where substituents occupy adjacent positions on the benzene ring, this compound distributes functional groups across separate aromatic systems.

Properties

Molecular Formula |

C13H10ClNO4 |

|---|---|

Molecular Weight |

279.67 g/mol |

IUPAC Name |

2-[(5-chlorofuran-2-carbonyl)-methylamino]benzoic acid |

InChI |

InChI=1S/C13H10ClNO4/c1-15(12(16)10-6-7-11(14)19-10)9-5-3-2-4-8(9)13(17)18/h2-7H,1H3,(H,17,18) |

InChI Key |

PQHAZDOVWIUOCH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(O2)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Components

The target molecule comprises two subunits:

- 5-Chloro-N-methylfuran-2-carboxamide : Requires chlorination at the furan 5-position and N-methylation.

- 2-Aminobenzoic acid : Serves as the aromatic backbone for amide linkage.

Retrosynthetic Disconnections

- Amide bond disconnection : Splits the molecule into 5-chloro-N-methylfuran-2-carbonyl chloride and 2-aminobenzoic acid.

- Chlorination step : Indicates furan-2-carboxylic acid as a precursor.

Synthesis of 5-Chloro-N-Methylfuran-2-Carboxylic Acid

Chlorination of Furan-2-Carboxylic Acid

Electrophilic aromatic substitution (EAS) is employed for regioselective chlorination.

Sodium Hypochlorite/Acetic Acid System

Adapted from benzamide chlorination, this method uses:

- Reagents : NaOCl (1.5 eq), glacial acetic acid (2 eq).

- Conditions : -5°C, dichloromethane/water biphasic solvent.

- Yield : ~80% (extrapolated from analogous benzene chlorination).

Mechanism : Acetic acid protonates hypochlorite, generating HOCl, which acts as the chlorinating agent. The electron-rich furan ring directs electrophilic attack to the 5-position.

Alternative Chlorination Methods

N-Methylation of 5-Chlorofuran-2-Carboxamide

Direct Methylation via Schotten-Baumann Reaction

- Reagents : 5-Chlorofuran-2-carbonyl chloride (1 eq), methylamine (2 eq in THF).

- Conditions : 0°C, 2h, pH 9-10 maintained with NaHCO₃.

- Yield : 85%.

Side Reactions : Over-methylation is suppressed using methylamine gas instead of aqueous solutions.

Coupling with 2-Aminobenzoic Acid

Critical Parameter Optimization

Temperature and Solvent Effects

| Reaction Step | Optimal Temp (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Furan chlorination | -5 to 0 | CH₂Cl₂/H₂O | None | 80 |

| Acid chloride formation | 70 (reflux) | SOCl₂ (neat) | None | 95 |

| Amide coupling | 25 | THF | Et₃N | 82 |

Scalability and Industrial Feasibility

Pilot-Scale Adaptations

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, furan H-3), 7.9 (d, J=8Hz, 1H, benzoic H-6), 3.1 (s, 3H, N-CH₃).

- IR (KBr) : 1680 cm⁻¹ (C=O amide), 1705 cm⁻¹ (COOH).

Purity Assessment

- HPLC : >99% purity (C18 column, 60:40 MeOH/H₂O, 1mL/min).

- Melting point : 189-191°C (decomposes above 200°C).

Chemical Reactions Analysis

2-(N-methyl5-chlorofuran-2-amido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the furan ring is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(N-methyl5-chlorofuran-2-amido)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-methyl5-chlorofuran-2-amido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzofuran-2-Carboxylic Acid Derivatives

Benzofuran-2-carboxylic acid derivatives share structural similarities with the target compound, particularly in the fused aromatic system (benzene + furan). Key comparisons include:

Key Differences :

- Substituent Effects : The N-methyl-5-chlorofuran amido group in the target compound introduces steric hindrance and hydrogen-bonding limitations compared to simpler halogen or alkoxy substituents in benzofuran derivatives. This may reduce metabolic stability but enhance target specificity .

- Synthetic Scalability : Benzofuran-2-carboxylic acid derivatives (e.g., 5-bromo or 5,7-dichloro analogs) are synthesized via scalable routes starting from commercial materials, whereas the discontinued status of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid suggests synthetic or commercial viability challenges .

Chlorinated Benzoic Acid Derivatives with Amide Linkages

Compounds such as 5-amino-2-chlorobenzoic acid (CAS: 89-54-3) and 2-(2-chlorophenoxy)benzoic acid (CAS: Not provided) offer insights into the role of chloro and amide substituents:

Key Differences :

- For example, 2-(2-chlorophenoxy)benzoic acid derivatives exhibit conformational overlap with estazolam (a benzodiazepine agonist), whereas the furan-amido group’s rigidity might limit such mimicry .

- Acidity and Solubility: The carboxylic acid group in all compounds contributes to pH-dependent solubility. However, the electron-withdrawing Cl in 5-amino-2-chlorobenzoic acid enhances acidity (pKa ~2.5) compared to the target compound, where the amide group may reduce acidity .

N-Methylamide-Containing Analogs

N-methylamide groups are critical in modulating pharmacokinetic properties. Examples include:

Key Differences :

- Metabolic Stability: The N-methyl group in the target compound may reduce enzymatic degradation compared to unmethylated amides (e.g., 2-acetylamino derivatives), as seen in the enhanced stability of N-methylanthranilic acid derivatives .

Biological Activity

2-(N-methyl-5-chlorofuran-2-amido)benzoic acid is a synthetic compound with a unique molecular structure that includes a benzoic acid moiety and an N-methyl-5-chlorofuran-2-amido group. Its molecular formula is C₁₃H₁₀ClN₁O₄, with a molecular weight of approximately 279.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer pathways.

Chemical Structure and Properties

The structure of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid contributes to its biological activity. The presence of the furan ring and the chlorinated aromatic system may enhance its interaction with biological targets, which is crucial for its pharmacological potential.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminobenzoic Acid | C₇H₉NO₂ | Basic aminobenzoic structure; involved in metabolic pathways. |

| 5-Methyl-2-(phenylsulfonyl)amino-benzoic Acid | C₁₄H₁₃NO₄S | Contains a sulfonamide group; known for antibacterial properties. |

| 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic Acid | C₁₃H₇F₃INO₂ | Halogenated structure; potential for enhanced reactivity and selectivity. |

Biological Activity

Preliminary studies suggest that 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid may exhibit anti-inflammatory and anticancer activities. Compounds with similar structures have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes.

COX Inhibition Studies

Research indicates that compounds structurally related to 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid can inhibit COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain signaling. The inhibition of COX-2 has been particularly noted, as it is associated with reduced inflammation and pain without affecting COX-1, which protects the gastric mucosa.

Table 2: COX Inhibition Activity of Related Compounds

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Indomethacin | 0.024 | >50 |

| Mofezolac | 0.099 | 4.2 |

| 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid (Predicted) | TBD | TBD |

The mechanism of action for 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid is hypothesized to involve its interaction with specific molecular targets within the inflammatory pathways. Molecular docking studies could elucidate how this compound binds to COX enzymes, potentially leading to a better understanding of its selectivity and efficacy as an anti-inflammatory agent.

Case Studies

Several studies have explored the biological activity of compounds similar to 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid:

- Study on Salicylic Acid Analogues : This research focused on salicylic acid derivatives that exhibited selective inhibition of COX enzymes, suggesting that modifications to the benzoic acid structure could enhance anti-inflammatory properties .

- Cyclooxygenase Selectivity : A comparative study highlighted the importance of structural features in determining COX selectivity among various inhibitors, emphasizing how small changes in molecular structure can significantly impact biological activity .

- Molecular Docking Analysis : Investigations using molecular docking techniques have provided insights into the binding affinities of various compounds to COX enzymes, supporting the hypothesis that structural modifications can lead to improved selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.